

Comparative analysis of 3-Methyl-D-phenylalanine vs 4-Methyl-D-phenylalanine

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Compound of Interest

Compound Name: 3-Methyl-D-phenylalanine

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A Comparative Analysis of **3-Methyl-D-phenylalanine** and 4-Methyl-D-phenylalanine for Researchers and Drug Development Professionals

Introduction

3-Methyl-D-phenylalanine and 4-Methyl-D-phenylalanine are synthetic, non-proteinogenic amino acid derivatives of D-phenylalanine. The introduction of a methyl group to the phenyl ring enhances the hydrophobicity and steric bulk of the amino acid, which can significantly influence the conformational stability, binding affinity, and pharmacokinetic properties of peptides and other molecules into which they are incorporated.^{[1][2][3]} These attributes make them valuable building blocks in medicinal chemistry and drug development, particularly in the design of novel therapeutics for neurological disorders and in protein engineering.^{[1][2]} This guide provides a comparative overview of their physicochemical properties, biological applications, and synthetic methodologies, based on available data.

Physicochemical Properties

The positioning of the methyl group on the phenyl ring—meta for 3-methyl and para for 4-methyl—subtly alters the molecule's steric and electronic properties, which can have implications for its interactions in biological systems.

Property	3-Methyl-D-phenylalanine	4-Methyl-D-phenylalanine
PubChem CID	6993650[4]	7015862[5]
Molecular Formula	C ₁₀ H ₁₃ NO ₂ [1][4][6]	C ₁₀ H ₁₃ NO ₂ [5]
Molecular Weight	179.22 g/mol [4]	179.22 g/mol [5]
IUPAC Name	(2R)-2-amino-3-(3-methylphenyl)propanoic acid[4]	(2R)-2-amino-3-(4-methylphenyl)propanoic acid[5]
Synonyms	D-Phe(3-Me)-OH, m-Methyl-D-phenylalanine, H-D-Phe(3-Me)-OH[1]	H-D-Phe(4-Me)-OH, (R)-2-Amino-3-(p-tolyl)propanoic acid[5]
Appearance	Beige powder[1]	Not specified
Melting Point	226 - 231 °C[1]	Not specified
Solubility	Slightly soluble in water.[7]	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[8]
Storage	0 - 8 °C[1]	Room Temperature[8]

Biological and Pharmaceutical Applications

Both isomers are utilized in peptide synthesis and drug development to enhance the stability and efficacy of the resulting molecules.[1][2] Their increased hydrophobicity can improve membrane permeability and resistance to enzymatic degradation.

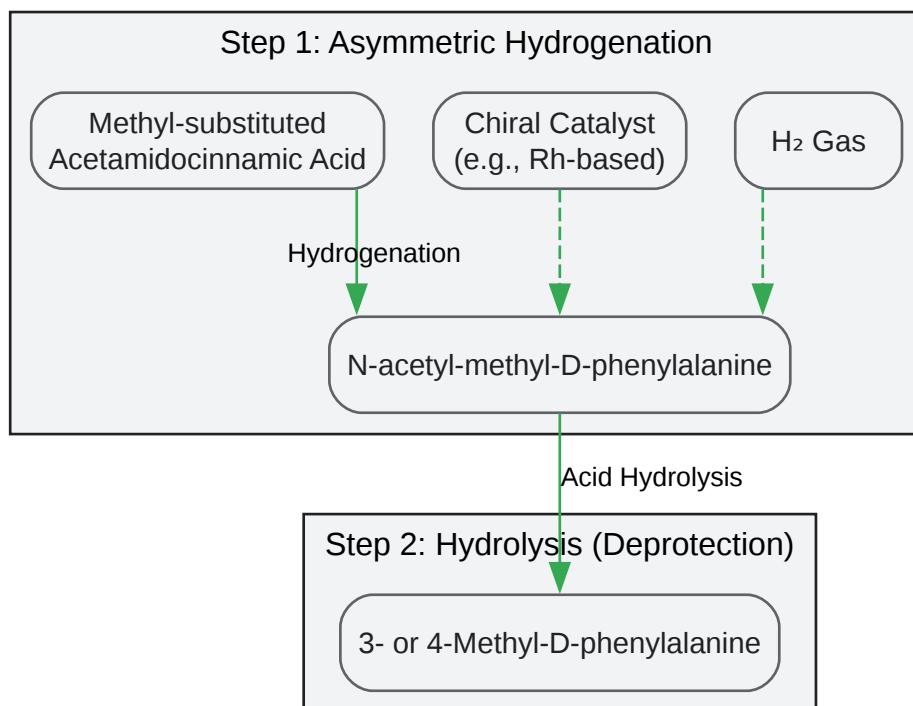
Application Area	3-Methyl-D-phenylalanine	4-Methyl-D-phenylalanine
Peptide Synthesis	Used as a building block to create modified peptides with enhanced stability and efficacy. [1]	Incorporated into peptides to improve stability and function. [2]
Drug Development	Important in the synthesis of novel drugs, particularly for neurological disorders. [1]	Serves as a building block for pharmaceuticals, especially those targeting neurological disorders. [2]
Protein Engineering	Serves as a valuable component in designing peptides and proteins with enhanced stability and functionality. [1]	Used in the design of novel peptides and proteins to modify their structure for improved stability. [2]
Specific Research Uses	Studied for its potential to influence neurotransmitter synthesis. [1]	Used as a reagent in the synthesis of aminophenylpropanyl phosphate derivatives which may exhibit pin1 inhibitory activity. [8]

Experimental Protocols

General Synthesis of Methyl-D-phenylalanine Derivatives

A common method for the synthesis of chiral D-phenylalanine derivatives involves the asymmetric hydrogenation of a prochiral precursor, followed by deprotection. The following is a generalized protocol based on a patented method.[\[9\]](#)

Experimental Workflow: Asymmetric Synthesis of Methyl-D-phenylalanine



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Caption: General workflow for the asymmetric synthesis of methyl-D-phenylalanine derivatives.

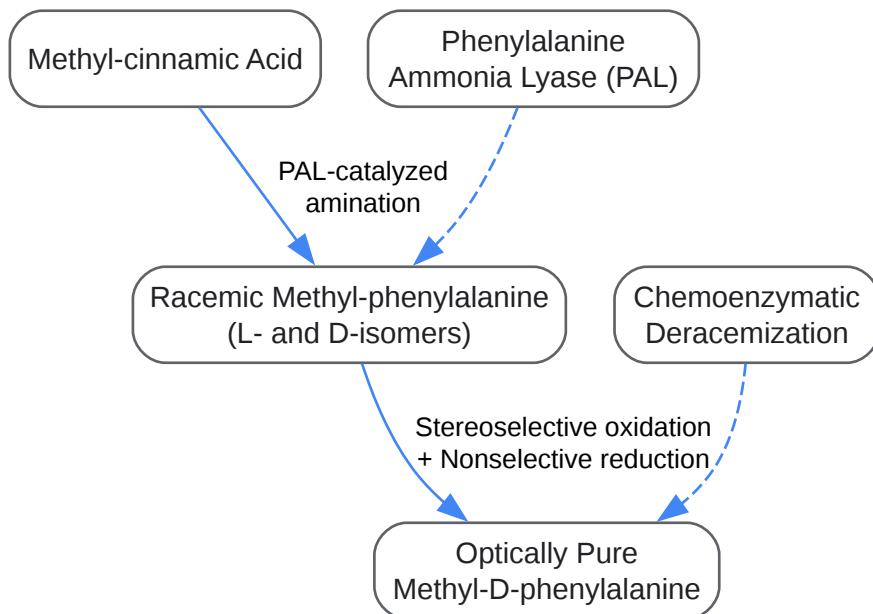
Protocol:

- Asymmetric Hydrogenation: The corresponding methyl-substituted acetamidocinnamic acid is dissolved in a suitable solvent (e.g., methanol). A chiral catalyst, such as a rhodium-based complex with a chiral phosphine ligand, is added. The mixture is then subjected to hydrogenation with H₂ gas under pressure until the reaction is complete. This step introduces the chiral center with the desired (R)-configuration.
- Hydrolysis: The resulting N-acetyl-methyl-D-phenylalanine is then hydrolyzed, typically by heating with an acid (e.g., HCl), to remove the acetyl protecting group.
- Purification: The final product, 3- or 4-Methyl-D-phenylalanine, is purified by recrystallization or chromatography. The yield for 4-methyl-D-phenylalanine using a similar method was reported to be 77%.^[9]

Enzymatic Synthesis of D-Phenylalanine Derivatives

Phenylalanine ammonia lyases (PAL) can be utilized in a multienzymatic cascade process to produce D-phenylalanine derivatives from inexpensive cinnamic acids.[10]

Conceptual Workflow: Enzymatic Synthesis



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Caption: Conceptual workflow for the enzymatic synthesis of D-phenylalanine derivatives.

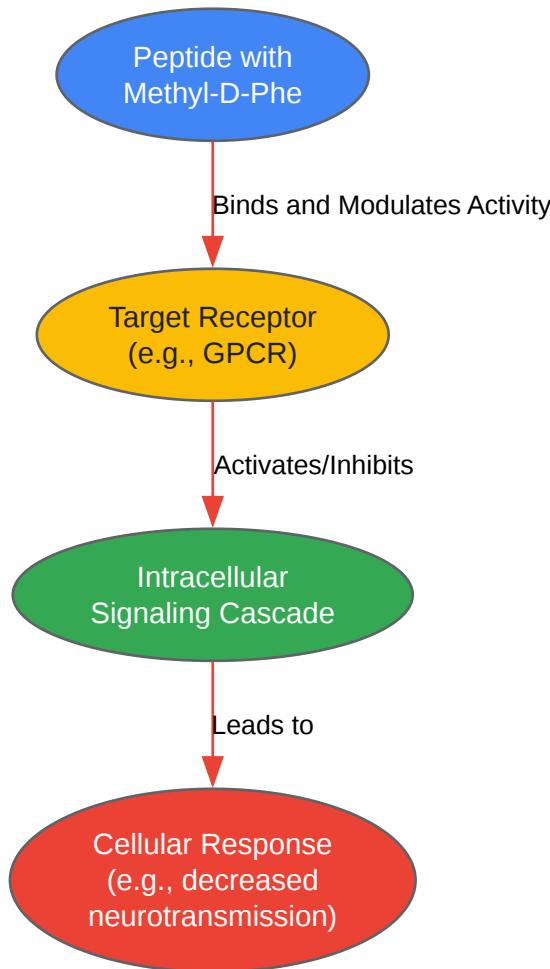
Protocol:

- **PAL-catalyzed Amination:** The methyl-substituted cinnamic acid is incubated with a phenylalanine ammonia lyase (PAL) enzyme in an aqueous buffer containing an ammonia source (e.g., ammonium hydroxide) at a controlled pH and temperature. This reaction produces a racemic or near-racemic mixture of the corresponding L- and D-phenylalanine derivatives.
- **Chemoenzymatic Deracemization:** To isolate the D-isomer, a deracemization process is employed. This can involve a stereoselective oxidation of the L-isomer using an L-amino acid deaminase (LAAD), followed by a nonselective reduction of the resulting keto acid back to the racemic amino acid, thereby enriching the D-isomer over time.[10]

Potential Mechanism of Action in Peptide Drugs

When incorporated into a peptide therapeutic, these modified amino acids can alter the peptide's interaction with its target receptor. The enhanced hydrophobicity may lead to stronger binding within hydrophobic pockets of the receptor, potentially increasing potency and selectivity.

Hypothetical Signaling Pathway Modulation



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Caption: Hypothetical modulation of a signaling pathway by a peptide containing a methyl-D-phenylalanine residue.

Conclusion

While direct comparative studies between **3-Methyl-D-phenylalanine** and **4-Methyl-D-phenylalanine** are not readily available in the current literature, the existing data on their

individual properties and applications highlight their significance in modern drug discovery. Both isomers offer a means to introduce hydrophobicity and steric bulk into peptides and small molecules, thereby enhancing their pharmacological properties. The choice between the 3-methyl and 4-methyl isomer would likely depend on the specific structural requirements of the target binding site, with the para-substitution of 4-Methyl-D-phenylalanine offering a more linear extension of the side chain, while the meta-substitution of **3-Methyl-D-phenylalanine** provides a kinked geometry. Further empirical studies are necessary to fully elucidate the nuanced differences in their biological activities and to guide their strategic application in the development of next-generation therapeutics.

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